PDE Inhibition: 97-Fold Potency Gain Over Theophylline via Targeted Substitution
Derivative 2-ethyl-7-phenylpyrazolo[1,5-a]-1,3,5-triazine (compound 35), built on the pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one core, demonstrated a 97-fold increase in potency as an inhibitor of cAMP phosphodiesterase (PDE) from bovine brain compared to theophylline, a standard reference compound [1]. A separate derivative in the same series, 8-bromo-2,4-dimethyl-7-phenylpyrazolo[1,5-a]-1,3,5-triazine (compound 52), exhibited a lung-to-heart selectivity ratio (α lung = 40 vs. α heart = 3.0), representing a 13-fold preference for lung tissue PDE [1].
| Evidence Dimension | In vitro PDE inhibitory potency (bovine brain) |
|---|---|
| Target Compound Data | 2-Ethyl-7-phenylpyrazolo[1,5-a]-1,3,5-triazine (compound 35) IC50 not explicitly provided, but reported as 97× more potent than theophylline |
| Comparator Or Baseline | Theophylline (baseline potency = 1×) |
| Quantified Difference | 97-fold greater potency |
| Conditions | cAMP PDE isolated from bovine brain |
Why This Matters
This establishes the scaffold's capacity to generate bronchodilator candidates with substantially improved potency over a classic clinical agent, directly informing lead selection in respiratory drug discovery.
- [1] Senga, K., et al. (1982). Synthesis and enzymic activity of various substituted pyrazolo[1,5-a]-1,3,5-triazines as adenosine cyclic 3',5'-phosphate phosphodiesterase inhibitors. Journal of Medicinal Chemistry, 25(3), 243–249. View Source
